molecular formula C23H23NO6 B11390398 methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11390398
M. Wt: 409.4 g/mol
InChI Key: FSBYFGXKNKSFBQ-UHFFFAOYSA-N
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Description

Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a chromeno-oxazin derivative characterized by a fused tricyclic scaffold. The core structure comprises a chromene ring fused with a 1,3-oxazin-2-one moiety. Key substituents include:

  • 4-Methoxybenzyl group at position 9, contributing aromaticity and electron-donating properties via the para-methoxy group.
  • Methyl group at position 4, influencing steric bulk and hydrophobic interactions.
  • Acetoxy methyl ester at position 3, enhancing lipophilicity compared to hydroxyl or carboxylic acid analogs.

Chromeno-oxazin derivatives are synthesized via cyclocondensation or multi-step functionalization, often involving hydroxylated precursors or esterification reactions .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[9-[(4-methoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C23H23NO6/c1-14-17-8-9-20-19(22(17)30-23(26)18(14)10-21(25)28-3)12-24(13-29-20)11-15-4-6-16(27-2)7-5-15/h4-9H,10-13H2,1-3H3

InChI Key

FSBYFGXKNKSFBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The ester and methoxy groups are susceptible to oxidation under controlled conditions:

Reagent Conditions Product Notes
KMnO₄ (aq)Acidic, 60–80°CCarboxylic acid derivativeOxidative cleavage of ester to carboxylic acid
Ozone (O₃)-78°C in dichloromethaneAldehyde intermediatesSelective oxidation of aromatic methoxy groups
  • Mechanistic Insight : Oxidation of the ester group (C23H23NO6) yields a carboxylic acid, while the methoxybenzyl moiety may form quinone-like structures under strong oxidizing conditions.

Reduction Reactions

The oxazinone ring and ester group can undergo reduction:

Reagent Conditions Product Notes
LiAlH₄Anhydrous THF, refluxAlcohol derivativesEster-to-alcohol conversion; retains oxazine core
H₂/Pd-CEthanol, 25°C, 1 atmPartially saturated oxazineSelective reduction of double bonds in chromeno system
  • Structural Impact : Reduction preserves the heterocyclic framework but modifies substituent reactivity, enhancing solubility for biological assays.

Hydrolysis Reactions

Ester hydrolysis is a key pathway for functional group interconversion:

Condition Catalyst Product Application
NaOH (aq)Reflux, 6–8 hrsFree carboxylic acidPrecursor for amide coupling in drug design
HCl (conc.)RT, 24 hrsPartial hydrolysis with lactone formationStabilizes the chromeno-oxazine core
  • Kinetics : Alkaline hydrolysis proceeds faster due to nucleophilic attack on the ester carbonyl, while acidic conditions favor lactonization.

Nucleophilic Substitution

The 4-methyl-2-oxo group and chloro analogs (if present) participate in SN reactions:

Nucleophile Base Product Yield
NH₃ (liq)K₂CO₃, DMF, 80°CAmine-substituted oxazine~45% (theoretical for analogs)
ThiophenolEt₃N, CH₃CN, 50°CThioether derivativesNot reported; inferred from structural analogs
  • Patent Evidence : Similar compounds in WO2017211760A1 demonstrate piperazine coupling under basic conditions, suggesting compatibility with this scaffold .

Cycloaddition and Ring-Opening

The oxazine ring may undergo [4+2] cycloaddition or acid-catalyzed ring-opening:

Reaction Type Conditions Outcome Significance
Diels-AlderHeat, dienophileFused polycyclic adductsExpands structural diversity for bioactivity studies
Acidic hydrolysisH₂SO₄, 100°CRing-opened dicarboxylic acidDegradation pathway; impacts stability

Photochemical Reactivity

The chromeno system exhibits UV-induced reactions:

Condition Wavelength Product Application
UV-C (254 nm)Methanol, 12 hrsPhoto-dimerized derivativesPotential for controlled release systems

Scientific Research Applications

The compound has shown promise in several biological assays, particularly related to its anti-inflammatory and anticancer properties. Here are some key findings:

1. Anti-inflammatory Effects

  • Studies have indicated that methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate may inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Activity

  • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate significant reductions in cell viability, suggesting that it may serve as a lead compound for developing new chemotherapeutic agents.

3. Enzyme Inhibition

  • Research has shown that this compound can inhibit specific enzymes involved in cancer progression and inflammation. This mechanism of action is crucial for its therapeutic potential.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the chromeno[8,7-e][1,3]oxazine core exhibited potent anti-inflammatory effects in vitro. The structure-activity relationship (SAR) suggested that modifications to the methyl group enhanced the efficacy of the compound against inflammatory markers.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, related compounds were tested for their cytotoxic properties on human breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents.

Case Study 3: SARS-CoV Protease Inhibition

Research focusing on antiviral properties found that compounds similar to this compound showed promising activity against SARS-CoV 3CL protease. This suggests potential applications in developing antiviral therapies.

Mechanism of Action

The mechanism of action of methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The para-methoxybenzyl group in the target compound (vs. meta-methoxy in ) enhances resonance stabilization and may improve metabolic stability. Methyl at C4 (target) vs.

Functional Group Impact :

  • The acetoxy methyl ester at C3 (target) increases lipophilicity compared to hydroxylated analogs (e.g., ), which could enhance membrane permeability .
  • Bulkier esters (e.g., benzoate in ) may reduce solubility but improve binding specificity in hydrophobic pockets.

Biological Activity

Methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate (CAS Number: 853893-31-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesized derivatives, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 321.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that derivatives of oxazinyl compounds exhibit significant antimicrobial properties. For instance, a study on synthesized oxazinyl flavonoids demonstrated their effectiveness against various pathogenic fungi and bacteria. The compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against tested strains .

Antioxidant Properties

The antioxidant activity of this compound was assessed using various assays such as DPPH radical scavenging and reducing power tests. These assays indicated that the compound possesses substantial antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases .

Cytotoxicity and Cancer Research

In cancer research contexts, compounds similar to this compound have been studied for their cytotoxic effects on cancer cell lines. Specific derivatives showed selective toxicity towards cancer cells while sparing normal cells. For example, studies indicated that certain oxazinyl flavonoids could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may enhance the expression of potassium chloride cotransporter 2 (KCC2), a protein critical for neuronal function and stability. This suggests a potential therapeutic application in neurological disorders where KCC2 expression is compromised .

Study 1: Antimicrobial Efficacy

A study published in 2024 synthesized a series of oxazinyl flavonoids based on the structure of this compound. The antimicrobial activity was tested against various pathogens using broth microdilution methods. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant properties of this compound through in vitro assays. The DPPH scavenging assay revealed that this compound demonstrated a significant reduction in DPPH radical concentration compared to control samples.

Q & A

Q. What are the established synthetic routes for methyl [9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate?

The synthesis typically involves a multi-step process:

  • Core formation : Construction of the chromeno-oxazine core via cyclization reactions, often using acid or base catalysis under reflux conditions .
  • Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Esterification : Final acetylation using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the target compound . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during functionalization.

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the chromeno-oxazine core, methoxybenzyl substituents, and ester groups. For example, the methoxy group typically shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns. The molecular ion peak should align with the calculated m/z for C₂₄H₂₃NO₇ .
  • X-ray crystallography (if available): For unambiguous determination of stereochemistry and bond angles, as seen in structurally related chromeno-oxazine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) can:

  • Predict intermediates and transition states to identify energy barriers in cyclization or coupling steps .
  • Screen solvents and catalysts in silico to improve yield. For example, solvation free energy calculations can guide solvent selection for esterification .
  • Validate experimental data, such as comparing computed NMR shifts with observed spectra to resolve structural ambiguities .

Q. What strategies address contradictions in biological activity data for chromeno-oxazine derivatives?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from:

  • Purity issues : Ensure >95% purity via HPLC (e.g., using Chromolith columns) and quantify residual solvents .
  • Conformational flexibility : Perform molecular dynamics simulations to assess binding mode variations under physiological conditions .
  • Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. How does the 4-methoxybenzyl group influence the compound’s reactivity and stability?

  • Electronic effects : The methoxy group enhances electron density in the benzyl ring, facilitating electrophilic aromatic substitution but increasing susceptibility to oxidative degradation .
  • Steric effects : Bulkiness of the substituent may hinder access to catalytic sites in enzyme inhibition studies, requiring comparative studies with analogs (e.g., 4-chlorobenzyl derivatives) . Stability studies (e.g., accelerated degradation under UV light or acidic conditions) are recommended to optimize storage conditions .

Q. What advanced techniques characterize its potential as a kinase inhibitor?

  • Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 100+ kinases, identifying selectivity patterns .
  • Co-crystallization : Resolve X-ray structures of the compound bound to target kinases (e.g., CDK2) to map binding interactions and guide SAR .
  • Free-energy perturbation (FEP) : Computational modeling to predict the impact of substituent modifications on binding affinity .

Methodological Considerations

Q. How to resolve conflicting NMR assignments for overlapping proton signals?

  • 2D NMR : Employ HSQC and HMBC to correlate ¹H and ¹³C signals, distinguishing between methoxybenzyl and ester carbonyl groups .
  • Deuterium exchange : Identify exchangeable protons (e.g., NH in oxazinone rings) by comparing spectra in D₂O vs. CDCl₃ .
  • Paramagnetic shift reagents : Add Eu(fod)₃ to split overlapping aromatic proton signals .

Q. What experimental designs mitigate low yields in the final acetylation step?

  • Mild bases : Replace K₂CO₃ with DBU to reduce ester hydrolysis .
  • Microwave-assisted synthesis : Enhance reaction efficiency by reducing time (e.g., 30 min at 100°C vs. 12 hr reflux) .
  • In-line purification : Use automated flash chromatography (e.g., Biotage®) to isolate the product from unreacted starting materials .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar chromeno-oxazines in terms of photophysical properties?

  • UV-Vis spectroscopy : Compare λₘₐₓ shifts to assess conjugation effects. The 4-methoxybenzyl group may redshift absorption due to extended π-systems .
  • Fluorescence quenching : Evaluate interactions with biomolecules (e.g., BSA) to determine utility as a probe .

Q. What mechanistic insights explain unexpected byproducts during cyclization?

  • Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient intermediates .
  • Isotopic labeling : Introduce ¹⁸O to track oxygen sources in the oxazinone ring, clarifying competing reaction pathways .

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